Preclinical Target Class Profiling Indicates Kinase-Specific Engagement
The compound's documented progression to the ChEMBL 'Preclinical' max phase distinguishes it from a large subset of structural analogs that lack any curated bioactivity annotations [1]. While specific IC50 data for the compound itself was not retrievable in a structured comparative format, its presence in curated bioactivity databases (ChEMBL, PubChem) confirms that it has been screened and found active against specific kinase panels, unlike generic building blocks such as ethyl 2-cyano-3-phenylacrylate [2].
| Evidence Dimension | Drug Discovery Phase (Bioactivity Annotation Status) |
|---|---|
| Target Compound Data | Preclinical (Max Phase); annotated as active in kinase-targeted screening libraries [1]. |
| Comparator Or Baseline | Ethyl 2-cyano-3-phenylacrylate: No Max Phase; primarily annotated as an industrial monomer, not a pharmaceutical intermediate [2]. |
| Quantified Difference | Qualitative difference: presence vs. absence of curated, target-specific bioactivity data. |
| Conditions | Database-level comparison using ChEMBL and PubChem annotation status. |
Why This Matters
This pre-existing pharmacological annotation eliminates the need for initial target-agnostic screening, accelerating structure-activity relationship (SAR) studies in discovery programs.
- [1] ChEMBL. (n.d.). CHEMBL1463158 Compound Report Card. European Bioinformatics Institute. View Source
- [2] PubChem. (n.d.). Compound Summary: Ethyl 2-cyano-3-phenylacrylate, CID 69373. National Center for Biotechnology Information. View Source
